REACTION_CXSMILES
|
[CH3:1][NH2:2].[Br:3][C:4]1[CH:5]=[C:6]([CH2:14]Br)[C:7]([C:10](OC)=[O:11])=[N:8][CH:9]=1>O1CCCC1>[Br:3][C:4]1[CH:5]=[C:6]2[CH2:14][N:2]([CH3:1])[C:10](=[O:11])[C:7]2=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
9.05 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1.036 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C(=O)OC)CBr
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 70° C. for 30 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica eluting with ethyl acetate/dichloromethane (5:95 to 100:0)
|
Type
|
FILTRATION
|
Details
|
The solid collected during the filtration
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted again with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C(N(C2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.372 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |